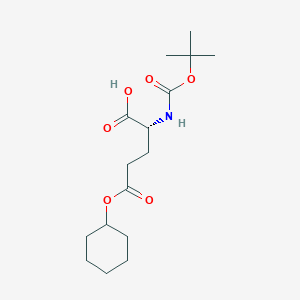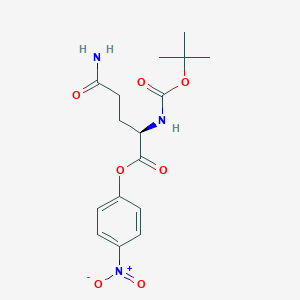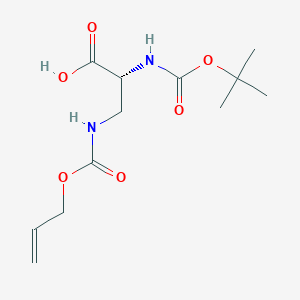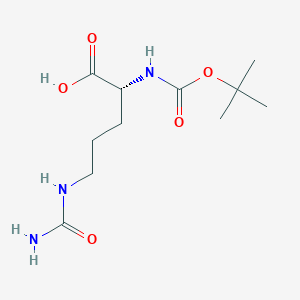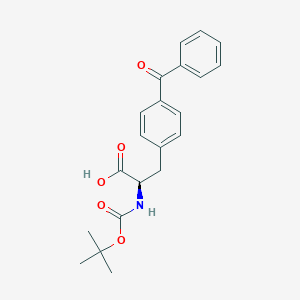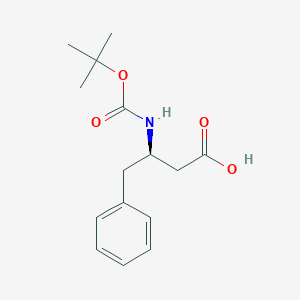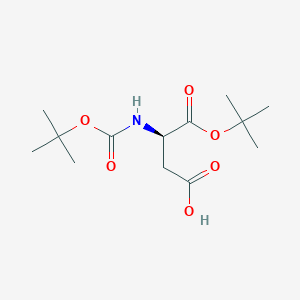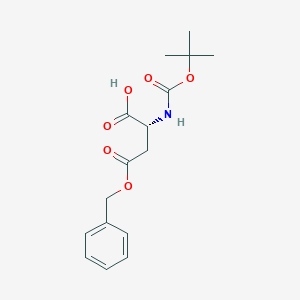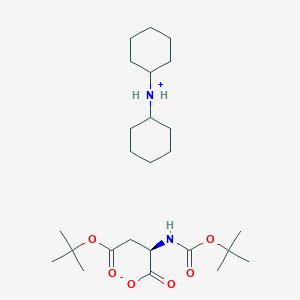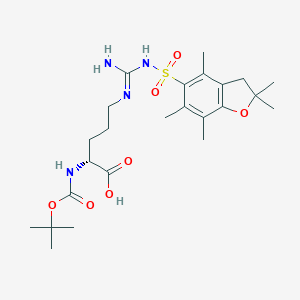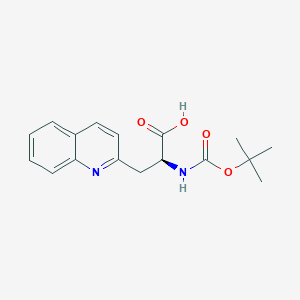
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
-(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid, commonly referred to as (S)-2-BAPQ, is a chiral aminopropionic acid that has been widely studied and used in the scientific community due to its various applications. It has been used in a variety of fields, including synthetic organic chemistry, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Quinoline Derivatives in Corrosion Inhibition
Quinoline and its derivatives, including compounds like (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid, have been recognized for their significant effectiveness against metallic corrosion. These compounds exhibit high electron density and effectively adsorb on metallic surfaces to form stable chelating complexes. This property makes them valuable in applications where corrosion inhibition is critical, such as in industrial settings and in the protection of materials and infrastructure (Verma, Quraishi, & Ebenso, 2020).
Quinoline Derivatives in Biocatalyst Inhibition
Carboxylic acids, a group to which (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid belongs, have shown notable inhibition effects on biocatalysts like microbes. These acids, at certain concentrations, become inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae, impacting their metabolism and cell membrane integrity. Understanding this inhibitory mechanism can guide the development of robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Quinoline Derivatives in Drug Synthesis
Levulinic acid (LEV), a compound structurally similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid, has been identified as a versatile chemical for drug synthesis. It has functional groups that offer flexibility and diversity, making it a valuable component in developing new pharmaceuticals. Its cost-effectiveness and simplicity in synthesis steps make it a promising candidate for future drug development (Zhang et al., 2021).
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVPSHCOQHAMU-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid | |
CAS RN |
161453-37-8 |
Source


|
| Record name | 2-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

